molecular formula C21H19FN4O2S B11251122 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B11251122
M. Wt: 410.5 g/mol
InChI Key: SRJCJEYXSPDJHJ-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the benzofuran-triazole intermediate with the acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or benzofuran derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran and triazole rings may interact with enzymes or receptors, altering their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide stands out due to its unique combination of a benzofuran ring, a triazole ring, and a sulfanyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19FN4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C21H19FN4O2S/c1-3-26-20(18-10-14-6-4-5-7-17(14)28-18)24-25-21(26)29-12-19(27)23-16-11-15(22)9-8-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)

InChI Key

SRJCJEYXSPDJHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)F)C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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